Hydroxy Tipelukast-d6
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Overview
Description
Hydroxy Tipelukast-d6 is a deuterium-labeled derivative of Hydroxy Tipelukast. It is a biochemical compound with the molecular formula C29H34D6O7S and a molecular weight of 538.73 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties.
Preparation Methods
Hydroxy Tipelukast-d6 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Hydroxy Tipelukast molecule . The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Hydroxy Tipelukast molecule. This process is typically carried out under controlled laboratory conditions using deuterated reagents and solvents
Chemical Reactions Analysis
Hydroxy Tipelukast-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Hydroxy Tipelukast-d6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: It is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and in the study of chemical processes
Mechanism of Action
The mechanism of action of Hydroxy Tipelukast-d6 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium can affect the rate of metabolic reactions, providing insights into the metabolic stability and bioavailability of drugs .
Comparison with Similar Compounds
Hydroxy Tipelukast-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxy Tipelukast: The non-deuterated version of this compound.
Tipelukast: A sulfidopeptide leukotriene receptor antagonist with anti-inflammatory properties.
Deuterium-labeled analogs: Other compounds labeled with deuterium for use in scientific research.
This compound’s uniqueness lies in its stable isotope labeling, which provides valuable information in various research applications.
Properties
Molecular Formula |
C29H40O7S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |
InChI Key |
MLDWEJZYGSSUCN-YUZNWSDISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(C)O)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origin of Product |
United States |
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